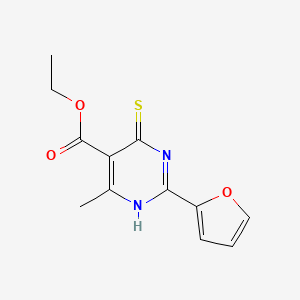

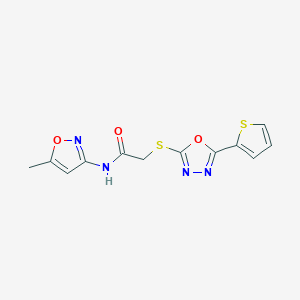

Ethyl 2-(furan-2-yl)-4-methyl-6-sulfanylpyrimidine-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Compounds containing a furan ring are often part of bioactive molecules. For example, Ethyl 3-(furan-2-yl)propionate is used as a flavoring agent in the food industry .

Synthesis Analysis

Furan derivatives can be synthesized from various biomass resources . For instance, furfuryl alcohol is manufactured industrially by hydrogenation of furfural, which is typically produced from waste bio-mass such as corncobs or sugar cane bagasse .Molecular Structure Analysis

The molecular structure of a furan derivative involves a five-membered ring with an oxygen atom and four carbon atoms . The exact structure of “Ethyl 2-(furan-2-yl)-4-methyl-6-sulfanylpyrimidine-5-carboxylate” could not be found in the available resources.Chemical Reactions Analysis

Furan compounds are known to undergo a variety of chemical reactions. For example, they can participate in Diels–Alder additions to electrophilic alkenes and alkynes .Physical And Chemical Properties Analysis

Furan derivatives can exhibit a range of physical and chemical properties. For example, furfuryl alcohol is a colorless liquid, but aged samples appear amber. It possesses a faint odor of burning and a bitter taste. It is miscible with but unstable in water .Applications De Recherche Scientifique

Analytical and Spectral Study

Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, related to the subject compound, has been used in the synthesis and characterization of furan ring-containing organic ligands. These ligands have been shown to possess antimicrobial activity against both gram-positive and gram-negative bacteria. The study focused on the synthesis, characterization, and chelating properties of these ligands, highlighting their potential in the field of antimicrobial research (Patel, 2020).

Intramolecular Cyclization

In a study involving the synthesis of a thiadiazole derivative, Ethyl 5-Aminomethyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate, a related compound, underwent an intramolecular 6-endo-dig-cyclization. This reaction highlights the chemical flexibility and potential applications in synthesizing complex organic structures (Remizov, Pevzner, & Petrov, 2019).

Synthesis and Cytotoxic Activity

A study on 4-thiopyrimidine derivatives synthesized from a similar compound, ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate, explored their cytotoxic activities against various cancer cell lines. This research highlights the potential of these compounds in the development of new anticancer agents (Stolarczyk et al., 2018).

Biological Activity Studies

Methyl-5-(hydroxymethyl)-2-furan carboxylate and derivatives, related to the compound , were studied for their cytotoxicity against cancer cell lines, as well as their antimicrobial activity against various bacteria. This research provides insight into the biological applications of furan derivatives (Phutdhawong et al., 2019).

Amplification of Antibiotics

In research conducted on unfused heterobicycles, derivatives of ethyl pyridine-2-carboxylate and related esters, including furan-2'-yl compounds, were found to act as amplifiers for the antibiotic phleomycin against Escherichia coli. This demonstrates the potential use of furan derivatives in enhancing antibiotic effectiveness (Brown & Cowden, 1982).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 2-(furan-2-yl)-6-methyl-4-sulfanylidene-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S/c1-3-16-12(15)9-7(2)13-10(14-11(9)18)8-5-4-6-17-8/h4-6H,3H2,1-2H3,(H,13,14,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMHLPYYRVPSAPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=NC1=S)C2=CC=CO2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2-((2,5-dimethoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2400122.png)

![Tert-butyl 2-({[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}methyl)pyrrolidine-1-carboxylate](/img/structure/B2400124.png)

![N-[4-(5-Oxo-4H-1,3,4-oxadiazin-2-yl)phenyl]prop-2-enamide](/img/structure/B2400134.png)

![1-[(4-fluorophenyl)methoxy]-2-oxo-N-(4-propan-2-ylphenyl)pyridine-3-carboxamide](/img/structure/B2400140.png)

![N-[4-(cyanomethyl)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2400141.png)

![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2400143.png)

![4-Cyclopropyl-5-fluoro-6-[4-(1-methylimidazol-2-yl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B2400144.png)